![molecular formula C16H16N6O8 B14585795 Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate CAS No. 61591-83-1](/img/structure/B14585795.png)
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate is an organic compound that features a benzene ring substituted with two azidocarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-[(azidocarbonyl)oxy]propyl derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azidocarbonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the presence of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate exerts its effects involves the interaction of its azidocarbonyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations . The pathways involved often include nucleophilic attack and subsequent rearrangements .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: This compound is used as a plasticizer and has different functional groups compared to Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate.
Dioctyl terephthalate: Another plasticizer with similar structural features but different applications.
Uniqueness
The uniqueness of this compound lies in its azidocarbonyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science .
Properties
CAS No. |
61591-83-1 |
|---|---|
Molecular Formula |
C16H16N6O8 |
Molecular Weight |
420.33 g/mol |
IUPAC Name |
bis(2-carbonazidoyloxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H16N6O8/c1-9(29-15(25)19-21-17)7-27-13(23)11-3-5-12(6-4-11)14(24)28-8-10(2)30-16(26)20-22-18/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
JCCYYZGQZYOVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)OC(=O)N=[N+]=[N-])OC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



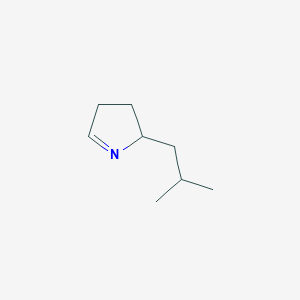
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)
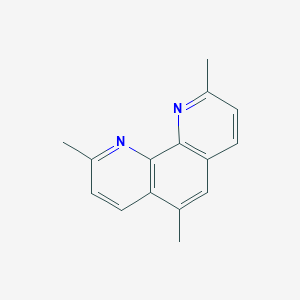
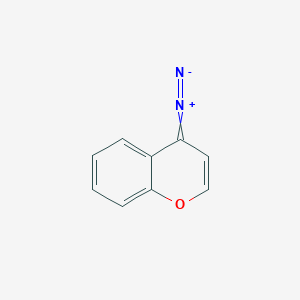
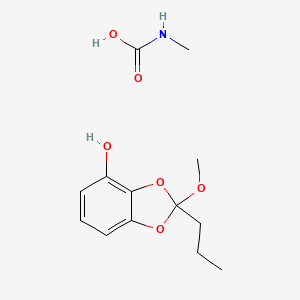
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)
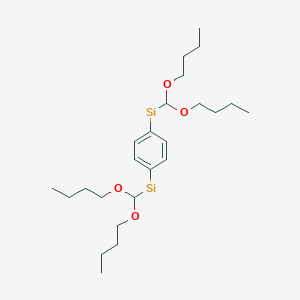
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
